molecular formula C14H20N2O4 B13400974 Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate

Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate

Cat. No.: B13400974
M. Wt: 280.32 g/mol
InChI Key: MUQIDFWDLOFXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine ferulate can be synthesized through a simplified procedure involving the reaction of ferulic acid with piperazine. This reaction typically occurs in a one-pot-one-step manner, without the need for protecting groups . The reaction conditions often involve the use of common solvents and heterogeneous catalysis by metal ions supported on commercial polymeric resins .

Industrial Production Methods

Industrial production of piperazine ferulate involves the ammoniation of 1,2-dichloroethane or ethanolamine, followed by the reaction with ferulic acid . This method ensures the large-scale production of the compound, making it readily available for clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

Piperazine ferulate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions include various derivatives of piperazine ferulate, which can have different therapeutic properties and applications .

Scientific Research Applications

Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as piperazine ferulate (PF), is a synthetic compound with a variety of pharmacological applications . It is a derivative of ferulic acid, which is known for its anti-thrombotic, anti-inflammatory, and analgesic properties .

Chemical Properties and Characteristics

Piperazine ferulate has a molar mass of 306.4 g/mol . It is predicted to have a density of 1.061±0.06 g/cm3 and a boiling point of 425.8±30.0 °C . The compound is white or off-white in appearance . Spectrophotometry reveals maximum absorption at wavelengths of 287nm and 310nm, and minimal absorption at 254nm .

Applications in Medicine

Piperazine ferulate is used mainly for glomerular diseases associated with microscopic hematuria and hypercoagulable states, such as nephritis, chronic nephritis, nephrotic syndrome, and early uremia . It has also shown potential in treating coronary heart disease, cerebral infarction, and vasculitis . Clinical trials have confirmed its safety and specific effects . It is considered non-hormonal, with low toxicity, requiring only regular check-ups of kidney function during its use .

Potential as a ROCK2 Inhibitor

Rho-associated coiled-coil containing kinase (ROCK) plays a role in inflammation . Piperazine is used in the synthesis of ROCK2 inhibitors . These inhibitors have potential anti-inflammatory applications .

Anti-hypertensive Effects

Piperazine ferulate exerts anti-hypertensive effects .

Ferulic Acid Derivatives as Tyrosinase Inhibitors

Ferulic acid derivatives, including piperazine combinations, have demonstrated tyrosinase inhibitory effects, suggesting potential applications in cosmetics for skin lightening . Derivatives of ferulic acid to p-methoxybenzyl and p-fluoro piperazine in the amide exhibited higher inhibition .

Other potential applications

Biological Activity

Piperazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. Among these, Piperazine 3-(4-hydroxy-3-methoxyphenyl)acrylate (PHMA) has emerged as a compound of interest for its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with PHMA, including synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

The synthesis of PHMA typically involves the reaction of piperazine with 3-(4-hydroxy-3-methoxyphenyl)acrylic acid. The following general steps summarize the synthesis process:

  • Protection of Hydroxyl Groups : Initial protection of hydroxyl groups may be necessary to prevent unwanted reactions during synthesis.
  • Formation of Acrylate : The acrylic acid derivative is activated using reagents such as oxalyl chloride, allowing for subsequent coupling with piperazine.
  • Deprotection : Following the formation of the ester or amide bond, deprotection steps are performed to yield the final product, PHMA.

The yield and purity of PHMA can be optimized by adjusting reaction conditions such as temperature and solvent choice.

The biological activity of PHMA is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, compounds containing the piperazine moiety have been shown to exhibit:

  • Antimicrobial Activity : PHMA demonstrates inhibitory effects against various bacterial strains, potentially through the inhibition of key metabolic enzymes.
  • Anticancer Properties : Research indicates that PHMA may induce apoptosis in cancer cell lines by activating specific signaling pathways.
  • Neuroprotective Effects : Some studies suggest that PHMA could enhance cognitive function and provide neuroprotection through modulation of neurotransmitter systems.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial potential of PHMA against Helicobacter pylori. Results indicated that PHMA inhibited urease activity with an IC50 value significantly lower than standard inhibitors, suggesting its potential as a therapeutic agent against gastric infections .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that PHMA induces cell cycle arrest and apoptosis. Mechanistic investigations revealed that PHMA activates caspase pathways leading to programmed cell death .
  • Neuroprotective Effects : Animal model studies indicated that administration of PHMA improved memory and learning capabilities in subjects subjected to neurotoxic insults. This effect was associated with increased levels of neurotrophic factors in the brain .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that modifications on the piperazine ring and phenolic substituents can significantly alter biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic ring enhances potency against certain targets.
  • Chain Length Variations : Alterations in the length and branching of alkyl chains attached to piperazine can influence solubility and bioavailability.

Data Table: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
Urease InhibitionHelicobacter pylori2.0
Anticancer (Apoptosis)Human Cancer Cell Lines5.5
NeuroprotectionAnimal ModelsN/A

Properties

IUPAC Name

3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4.C4H10N2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2-6,11H,1H3,(H,12,13);5-6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIDFWDLOFXEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.